2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride

Übersicht

Beschreibung

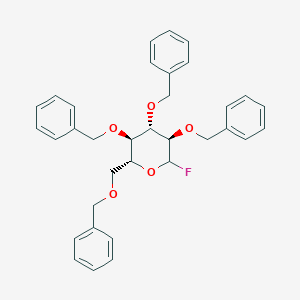

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride is a glucose derivative that incorporates fluorine . It functions as a glycosylation agent for synthesizing convoluted carbohydrates of paramount significance . It is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer .

Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride involves adding 19.4g of 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate to 500mL of acetone, and then adding 18.7g of N-bromosuccinyl in batches with stirring . After the addition, the reaction is carried out at 25°C for 0.5h .Molecular Structure Analysis

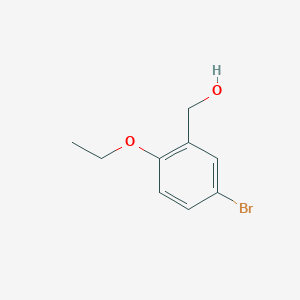

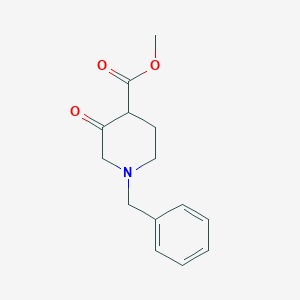

The molecular formula of 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride is C34H35FO5 . It has a molecular weight of 540.65 . The structure includes four benzyl groups attached to the oxygen atoms of the glucose molecule .Chemical Reactions Analysis

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride is used for glucosylation reactions . It can be converted into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate using trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU .Physical And Chemical Properties Analysis

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride has a density of 1.2±0.1 g/cm3 . It has a boiling point of 672.4±55.0 °C at 760 mmHg . The compound has a flash point of 360.4±31.5 °C . It has 6 H bond acceptors, 1 H bond donor, and 13 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Glucosylation of Hydroxy Compounds

- Glucosides and Disaccharides Synthesis : 2,3,4,6-tetra-O-benzyl-β-D-glucopyranosyl fluoride is used in the efficient synthesis of glucosides and disaccharides from hydroxy compounds, with α-glucosides being predominantly obtained (Mukaiyama, Murai, & Shoda, 1981).

Synthesis of Glycosyl Cyanides and C-Allyl Glycosides

- Formation of Glycosyl Cyanides : This compound facilitates the formation of glycosyl cyanides and C-allyl glycosides, demonstrating its versatility in carbohydrate chemistry (Araki, Kobayashi, Watanabe, & Ishido, 1985).

Stereoselective Synthesis of Glucopyranose Esters

- Glucopyranose Esters Production : The reaction of this compound with acyl fluorides produces glucosyl esters, with the stereoselectivity of the reaction being highly influenced by reaction conditions (Shoda & Mukaiyama, 1982).

Stereoselective Glycosylation

- Alpha-linked Disaccharides Synthesis : It is effective in stereoselective glycosylation, yielding predominantly alpha-linked disaccharides. This method is also applicable for one-pot sequential syntheses of trisaccharides (Jona, Takeuchi, & Mukaiyama, 2000).

Synthesis of C-Glycopyranosylphloroacetophenone Derivatives

- Production of C-Glycopyranosylphloroacetophenone : Utilized in the synthesis of C-glycopyranosylphloroacetophenone derivatives, demonstrating its role in complex carbohydrate synthesis (Kumazawa et al., 2002).

Glycosylation with Lewis Acid Catalysis

- Oligosaccharide Construction : This compound, under Lewis acid catalysis, aids in constructing oligosaccharides, elucidating its crucial role in carbohydrate chemistry (Kreuzer & Thiem, 1986).

Glucosylation with Triflic Anhydride

- Glucosylation of Glycosyl Acceptors : Triflic anhydride is used as a promoter for glucosylation, with 2,3,4,6-tetra-O-benzyl-β-D-glucopyranosyl fluoride as the donor, indicating its effectiveness in glucosylation reactions (Wessel & Ruiz, 1991).

Synthesis of Bis-C-Glucosyl Flavonoids

- Intermediate in Bis-C-Glucosyl Flavonoid Synthesis : Acts as a precursor in the synthesis of bis-C-glucosyl flavonoids, highlighting its application in the synthesis of complex natural compounds (Kumazawa et al., 1997).

Synthesis of C-Glycosyl Flavonoid

- C-Glycosylation in Flavonoid Synthesis : The compound is instrumental in the C-glycosylation of flavonoids, showcasing its role in the synthesis of biologically significant molecules (Kumazawa et al., 1995).

Eigenschaften

IUPAC Name |

(3R,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXIKNZDQVSBCO-BKJHVTENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449454 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride | |

CAS RN |

122741-44-0 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,5-a]pyridin-1-ylmethanol](/img/structure/B173249.png)

![5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B173261.png)

![Phenyl-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B173280.png)

![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)